molecular formula C6H4ClN3O B8144376 6-Chloro-1H-pyrazolo[4,3-c]pyridin-3-ol

6-Chloro-1H-pyrazolo[4,3-c]pyridin-3-ol

Cat. No. B8144376
M. Wt: 169.57 g/mol
InChI Key: SHUWQZCKXICWTE-UHFFFAOYSA-N
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Patent
US09226922B2

Procedure details

Into a 50-L reactor was placed ethanol (22 L), sodium hydroxide (800 g, 20.00 mol), and 6-chloro-4-hydrazinylnicotinate (2700 g, 13.39 mol). The resulting solution was stirred for 2 h at room temperature. The pH value of the solution was adjusted to 7 with HCl. The solid was filtered out. The filtrate was concentrated in vacuo to give 6-chloro-1H-pyrazolo[4,3-c]pyridin-3(2H)-one, which was carried onto the next step without further purification. MS ESI calc'd. for C6H4ClN3O [M+1]+ 170. found 170.
Quantity
800 g
Type
reactant
Reaction Step One
Name
6-chloro-4-hydrazinylnicotinate
Quantity
2700 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
22 L
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[Cl:3][C:4]1[CH:12]=[C:11]([NH:13][NH2:14])[C:7]([C:8]([O-])=[O:9])=[CH:6][N:5]=1.Cl>C(O)C>[Cl:3][C:4]1[N:5]=[CH:6][C:7]2[C:8](=[O:9])[NH:14][NH:13][C:11]=2[CH:12]=1 |f:0.1|

Inputs

Step One
Name
Quantity
800 g
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
6-chloro-4-hydrazinylnicotinate
Quantity
2700 g
Type
reactant
Smiles
ClC1=NC=C(C(=O)[O-])C(=C1)NN
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
22 L
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting solution was stirred for 2 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 50-L reactor was placed
FILTRATION
Type
FILTRATION
Details
The solid was filtered out
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
ClC1=CC2=C(C=N1)C(NN2)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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